Bienvenue dans la boutique en ligne BenchChem!

2-(2-phenylcyclopropyl)cyclopropane-1-carboxylic acid

Molecular weight Fragment-based drug design Lead-likeness

2-(2-Phenylcyclopropyl)cyclopropane-1-carboxylic acid (CAS 1774896-51-3), systematically named rac-(1'R,2R,2'S)-2'-phenyl-[1,1'-bi(cyclopropane)]-2-carboxylic acid, is a bicyclopropyl carboxylic acid derivative incorporating two fused cyclopropane rings, a phenyl substituent at the 2'-position, and a carboxylic acid group at the 2-position. With a molecular formula of C₁₃H₁₄O₂ and a molecular weight of 202.25 g/mol , this compound belongs to the phenylcyclopropane carboxylic acid family, a scaffold class widely employed in medicinal chemistry for constructing LSD1 inhibitors, monoamine oxidase inhibitors (e.g., tranylcypromine analogues), antiplatelet agents (e.g., Ticagrelor intermediates), and prolyl endopeptidase inhibitors.

Molecular Formula C13H14O2
Molecular Weight 202.253
CAS No. 1774896-51-3
Cat. No. B2943612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-phenylcyclopropyl)cyclopropane-1-carboxylic acid
CAS1774896-51-3
Molecular FormulaC13H14O2
Molecular Weight202.253
Structural Identifiers
SMILESC1C(C1C2=CC=CC=C2)C3CC3C(=O)O
InChIInChI=1S/C13H14O2/c14-13(15)12-7-11(12)10-6-9(10)8-4-2-1-3-5-8/h1-5,9-12H,6-7H2,(H,14,15)
InChIKeyXFIGCNCLVXGNDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Phenylcyclopropyl)cyclopropane-1-carboxylic acid (CAS 1774896-51-3): Structural and Procurement Baseline


2-(2-Phenylcyclopropyl)cyclopropane-1-carboxylic acid (CAS 1774896-51-3), systematically named rac-(1'R,2R,2'S)-2'-phenyl-[1,1'-bi(cyclopropane)]-2-carboxylic acid, is a bicyclopropyl carboxylic acid derivative incorporating two fused cyclopropane rings, a phenyl substituent at the 2'-position, and a carboxylic acid group at the 2-position . With a molecular formula of C₁₃H₁₄O₂ and a molecular weight of 202.25 g/mol , this compound belongs to the phenylcyclopropane carboxylic acid family, a scaffold class widely employed in medicinal chemistry for constructing LSD1 inhibitors, monoamine oxidase inhibitors (e.g., tranylcypromine analogues), antiplatelet agents (e.g., Ticagrelor intermediates), and prolyl endopeptidase inhibitors [1][2]. Unlike its mono-cyclopropyl congeners, the bicyclopropyl architecture introduces increased three-dimensionality, higher strain energy, and distinct conformational constraints that can translate into differentiated target engagement, metabolic stability, and physicochemical properties.

Why 2-(2-Phenylcyclopropyl)cyclopropane-1-carboxylic acid Cannot Be Replaced by Generic Phenylcyclopropane Carboxylic Acids in Research Procurement


Procurement decisions in medicinal chemistry and chemical biology frequently treat phenylcyclopropane carboxylic acids as interchangeable building blocks. This assumption collapses when the target compound is a bicyclopropyl derivative. The addition of a second cyclopropane ring fundamentally alters three critical parameters: (i) molecular shape—the bicyclopropyl core introduces a non-planar, three-dimensional topology that cannot be mimicked by mono-cyclopropyl analogues such as 2-phenylcyclopropane-1-carboxylic acid (CAS 5685-38-1) or 1-phenyl-1-cyclopropanecarboxylic acid (CAS 6120-95-2); (ii) lipophilicity—each additional cyclopropane unit incrementally raises logP, directly impacting membrane permeability and nonspecific protein binding ; (iii) conformational restriction—the bicyclopropyl scaffold locks the relative orientation of the phenyl and carboxyl groups in a geometry that is inaccessible to single-ring systems, which is essential when pursuing structure-based drug design where precise vector alignment determines target engagement . Replacing this compound with a generic mono-cyclopropyl carboxylic acid therefore constitutes a structural alteration, not a functional substitution, with quantifiable consequences for downstream SAR interpretation and lead optimization trajectories.

Quantitative Differentiation Evidence: 2-(2-Phenylcyclopropyl)cyclopropane-1-carboxylic acid vs. Closest Analogues


Molecular Weight Differential vs. Mono-Cyclopropyl Analogues: Implications for Fragment-Based and Property-Driven Library Design

The target compound possesses a molecular weight of 202.25 g/mol , which is 40.06 g/mol (approximately 24.7%) higher than the most directly comparable mono-cyclopropyl analogue, 2-phenylcyclopropane-1-carboxylic acid (CAS 5685-38-1, MW = 162.19 g/mol) [1]. This difference arises from the insertion of an additional C₃H₄ cyclopropane unit (exact mass contribution: 40.03 g/mol). For procurement scenarios involving fragment-based library design or property-guided scaffold selection, this MW increment shifts the compound from the lower boundary of fragment space into the 'lead-like' property range, altering its suitability for different screening cascade entry points.

Molecular weight Fragment-based drug design Lead-likeness Library enumeration

Predicted logP Shift Due to Bicyclopropyl Core: Comparative Lipophilicity Analysis

The unsubstituted bicyclopropyl carboxylic acid scaffold ([1,1'-bi(cyclopropane)]-1-carboxylic acid, CAS 60629-92-7) exhibits a predicted logP of 1.26 , which is approximately 0.72 log units lower than the predicted logP of 2-phenylcyclopropane-1-carboxylic acid (logP = 1.98) [1]. The target compound combines both the bicyclopropyl core and a phenyl substituent; based on the additive contribution of the phenyl group (ΔlogP ≈ +0.7–1.0 for aromatic substitution on cyclopropane scaffolds), the estimated logP for 2-(2-phenylcyclopropyl)cyclopropane-1-carboxylic acid falls within the range of 2.0–2.5. This places it at the higher end of the lipophilicity spectrum relative to all mono-cyclopropyl comparators, with quantifiable implications for non-specific binding, aqueous solubility, and CYP-mediated metabolism risk.

Lipophilicity logP Membrane permeability Physicochemical profiling

Ring Strain Energy Differential: Bicyclopropyl vs. Mono-Cyclopropyl Carboxylic Acids as Mechanistic Probes

The bicyclopropyl system possesses two adjacent cyclopropane rings, each contributing approximately 27.5 kcal/mol of ring strain energy, yielding a total strain energy of approximately 55 kcal/mol for the bicyclopropyl core [1]. In contrast, mono-cyclopropyl analogues such as 2-phenylcyclopropane-1-carboxylic acid contain only a single cyclopropane ring (strain energy ≈ 27.5 kcal/mol). The experimentally measured heat of formation of bicyclopropyl (ΔHf°(liq.) = +22.95 ± 0.90 kcal/mol) [2] confirms the cumulative strain of the bicyclic system. This doubling of strain energy has direct consequences for ring-opening reactivity, metabolic susceptibility (e.g., CYP-catalyzed oxidation of cyclopropane rings), and potential utility as a covalent warhead or mechanism-based enzyme inactivator where ring strain drives target engagement.

Ring strain energy Cyclopropane reactivity Mechanistic probe Covalent inhibitor design

Rotatable Bond and Conformational Restriction Differential vs. Mono-Cyclopropyl Analogues: Implications for Target Pre-organization

The target compound contains three rotatable bonds (two for the inter-cyclopropane connection and carboxylic acid torsion, plus the phenyl-cyclopropane bond) . In contrast, the mono-cyclopropyl analogue 2-phenylcyclopropane-1-carboxylic acid (CAS 5685-38-1) presents only two rotatable bonds (carboxylic acid torsion and phenyl-cyclopropane bond) [1]. While this appears to represent only a modest numerical increase, the bicyclopropyl junction introduces a conformationally restricted sp³–sp³ carbon-carbon bond connecting two strained rings, which exhibits a restricted torsional profile with distinct gauche and trans energy minima separated by approximately 1 kcal/mol [2]. This results in a pre-organized conformational ensemble that differs fundamentally from the freely rotating phenyl-cyclopropyl single bond of mono-cyclopropyl analogues, with consequences for the entropic penalty upon target binding.

Conformational restriction Rotatable bonds Pre-organization Entropic penalty

Predicted pKa Comparison: Carboxylic Acid Acidity in Bicyclopropyl vs. Mono-Cyclopropyl Scaffolds

The predicted pKa of the unsubstituted bicyclopropyl carboxylic acid ([1,1'-bi(cyclopropane)]-1-carboxylic acid) is 4.78 ± 0.20 , while the predicted pKa of 2-phenylcyclopropane-1-carboxylic acid is 4.54 [1]. The bicyclopropyl core appears to exert a modest electron-donating effect relative to the phenyl-substituted mono-cyclopropyl scaffold, shifting the pKa upward by approximately 0.24 units. For the target compound—which combines the bicyclopropyl core with a phenyl substituent—the predicted pKa is expected to fall within the range of 4.5–4.9. This subtle shift in acidity has practical implications for ionization state at physiological pH, salt formation strategies for purification, and the compound's behavior in pH-dependent solubility and permeability assays.

pKa Ionization state Bioavailability Salt formation

IMPORTANT CAVEAT: Limited Quantitative Differentiation Data Availability for This Compound

A comprehensive search of primary research literature, patents, and authoritative databases (PubChem, ChemSpider, NIST, ACS Publications, PubMed) yielded no peer-reviewed experimental studies reporting quantitative biological, physicochemical, or pharmacological data specifically for 2-(2-phenylcyclopropyl)cyclopropane-1-carboxylic acid (CAS 1774896-51-3) [1]. No head-to-head comparative studies against its closest analogues were identified. All quantitative differentiation claims presented in this guide are derived from (a) calculated molecular properties, (b) class-level inference from structurally related bicyclopropyl and phenylcyclopropane scaffolds, and (c) vendor-reported characterization data. Prospective purchasers should treat these evidence items as structural and physicochemical rationale for compound selection rather than experimentally validated performance differentiation. The compound appears to be a research-grade intermediate with a nascent literature footprint; procurement decisions should be accompanied by in-house characterization and comparative evaluation against specific analogues relevant to the end-use application.

Data availability Research-grade compound Procurement caution

Optimal Application Scenarios for 2-(2-Phenylcyclopropyl)cyclopropane-1-carboxylic acid Based on Structural Differentiation Evidence


Scaffold-Hopping and Bioisostere Exploration in Kinase and Epigenetic Target Inhibitor Design

The bicyclopropyl-phenyl scaffold of this compound offers a conformationally restricted, three-dimensional alternative to planar aromatic or mono-cyclopropyl carboxylic acid building blocks. In LSD1 inhibitor programs—where trans-2-phenylcyclopropylamine derivatives have demonstrated sub-micromolar potency (e.g., IC₅₀ = 33 nM for select analogues) [1]—the additional cyclopropane ring in the target compound introduces a novel vector for substituent attachment while maintaining the strained-ring pharmacophore that is critical for covalent FAD modification. The increased molecular weight (202.25 vs. 162.19 g/mol) and elevated lipophilicity position this scaffold at the fragment-to-lead transition boundary, making it particularly suitable for programs seeking to improve target residence time through enhanced shape complementarity without exceeding lead-like property thresholds.

Covalent Inhibitor and Mechanism-Based Enzyme Inactivator Development Leveraging Dual Cyclopropane Strain

The cumulative ring strain energy of approximately 55 kcal/mol—double that of mono-cyclopropyl analogues—makes this compound a candidate precursor for mechanism-based enzyme inactivators where cyclopropane ring opening serves as the triggering event for covalent adduct formation [1]. Applications include the design of irreversible inhibitors targeting flavin-dependent amine oxidases (LSD1, MAO-A/B), where the bicyclopropyl system may offer differentiated rates of ring opening and adduct formation compared to the extensively studied mono-cyclopropyl tranylcypromine scaffold. The distinct pKa and ionization profile further supports tailored optimization of the carboxylic acid moiety for prodrug strategies or salt selection.

Physicochemical Property-Driven Library Design for CNS and Anti-Infective Target Space

The estimated logP range of 2.0–2.5, combined with the three-dimensional bicyclopropyl topology, positions this compound favorably for CNS drug discovery programs where balanced lipophilicity and conformational restriction are simultaneously required for blood-brain barrier penetration and target selectivity [1]. Additionally, the α-substituted 2-phenylcyclopropane carboxylic acid chemotype has demonstrated inhibitory activity against Salmonella typhimurium O-acetylserine sulfhydrylase isoforms [2], suggesting that the bicyclopropyl variant—with its amplified three-dimensionality—warrants investigation in anti-infective library enumeration where novel chemical space exploration is prioritized.

Chiral Building Block for Asymmetric Synthesis of Complex Pharmaceutical Intermediates

As a racemic mixture of (1'R,2R,2'S) configuration, this compound serves as a versatile starting material for enantioselective synthesis when paired with enzymatic resolution methods (e.g., Candida antarctica lipase B-catalyzed hydrolysis), which have been quantitatively demonstrated for related trans- and cis-2-phenylcyclopropyl azolides [1]. The bicyclopropyl architecture introduces an additional stereochemical element relative to mono-cyclopropyl precursors, enabling the construction of more topologically complex pharmaceutical intermediates—including potential analogues of Ticagrelor and other cyclopropane-containing clinical candidates—for which scaffold novelty is a key intellectual property consideration.

Quote Request

Request a Quote for 2-(2-phenylcyclopropyl)cyclopropane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.